
Benzenecarboximidoyl chloride, N-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is an organic compound with the molecular formula C14H12ClNO. It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 3-methylphenyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- can be synthesized through several methods. One common method involves the reaction of benzenecarboximidoyl chloride with 3-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenecarboximidic acid and hydrochloric acid.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Catalysts: Lewis acids such as titanium tetrachloride can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce an N-substituted benzenecarboximidoyl derivative.
Aplicaciones Científicas De Investigación
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying their functions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenecarboximidoyl chloride, N-(3-methylphenyl)- involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the 3-methylphenyl substitution.
N-(4-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 4-methylphenyl group instead of a 3-methylphenyl group.
N-(2-methylphenyl)benzenecarboximidoyl chloride: A similar compound with a 2-methylphenyl group.
Uniqueness
Benzenecarboximidoyl chloride, N-(3-methylphenyl)- is unique due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions.
Propiedades
Número CAS |
52807-31-5 |
|---|---|
Fórmula molecular |
C14H12ClN |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H12ClN/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
XEMTYODFFMVVPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


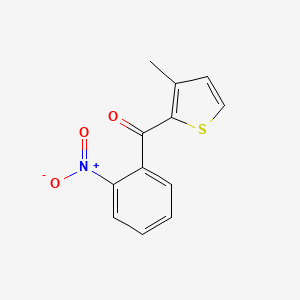

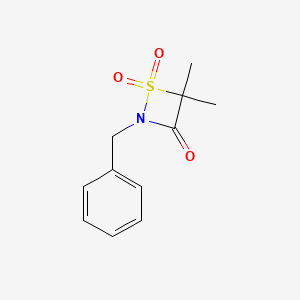
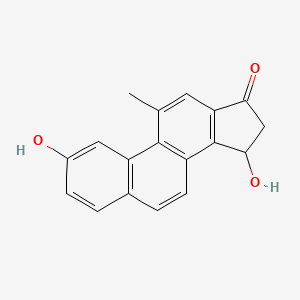
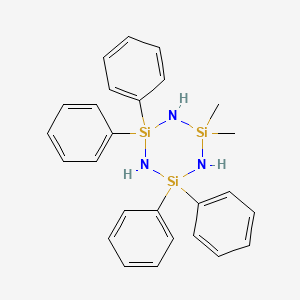
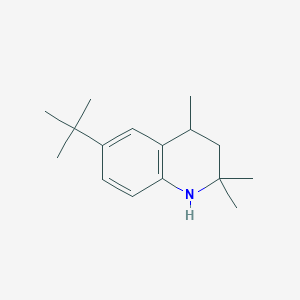
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)

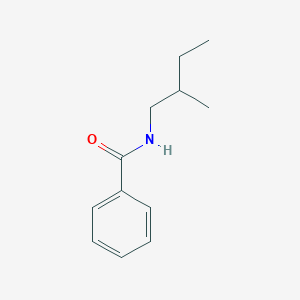
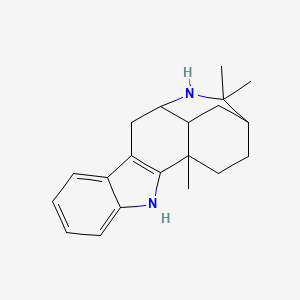
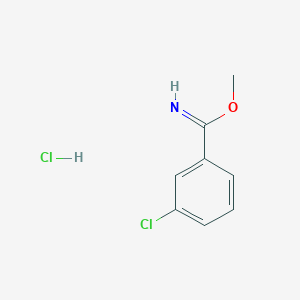

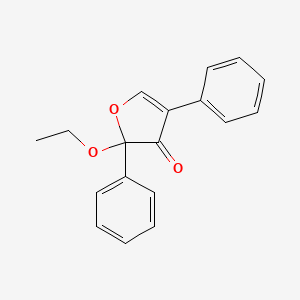
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
